KB-2796 can be synthesized starting with the production of carboxy-14C-2,3,4-trimethoxybenzoic acid. This is achieved by reacting 2,3,4-trimethoxybromobenzene with ter-butyllithium, followed by carboxylation using 14C-carbon dioxide derived from 14C-barium carbonate [].
Subsequently, formyl-14C-2,3,4-trimethoxybenzaldehyde is synthesized via reduction of the previously obtained methyl ester []. The free base of 14C-KB-2796 is then obtained through condensation of formyl-14C-2,3,4-trimethoxybenzaldehyde with bis(4-fluorophenyl)methyl-piperazine. Finally, this free base is converted to KB-2796, achieving a radiochemical yield of 39% from the initial 14C-barium carbonate [].
The metabolites of KB-2796 and related compounds have also been synthesized to confirm their structures and to further understand the metabolic pathways of the parent compound in rats [].
KB-2796 acts as a calcium channel blocker, particularly targeting voltage-gated calcium channels [, ]. This action reduces calcium influx into cells, leading to a decrease in smooth muscle contraction and neurotransmitter release [, , ].
In addition to its calcium channel blocking activity, KB-2796 also exhibits antagonist activity at serotonin (5-HT2) receptors []. This suggests multiple mechanisms may contribute to its pharmacological effects.
KB-2796 exists as two polymorphs, Form I and Form II, with distinct physical properties [].
Form I demonstrates higher thermal stability than Form II, as evidenced by its higher endothermic peak temperature in differential thermal analysis, attributed to hydrochloric acid release [].
Regarding hygroscopicity, Form I exists as an anhydrate between 0% and 64% relative humidity, while Form II maintains a constant molecular composition only between 20% and 51% relative humidity [].
These differences in physical properties suggest Form I is more suitable for pharmaceutical applications [].
(a) Cerebral Vasodilation: KB-2796 has been studied for its potential to increase cerebral blood flow and alleviate symptoms associated with cerebral ischemia [, , ].
(b) Anti-ischemic Activity: KB-2796 has demonstrated protective effects against ischemic brain injury in animal models, likely due to its calcium channel blocking and serotonin receptor antagonist properties [].
(c) Hemorheological Effects: KB-2796 has been shown to improve blood rheology by inhibiting erythrocyte crenation, potentially offering benefits in ischemic diseases [].
(d) Anti-platelet Activity: KB-2796 exhibits anti-platelet effects, primarily attributed to its ability to inhibit the release of ADP and ATP from erythrocytes [].
(e) Inhibition of Neurogenic Inflammation: KB-2796 can inhibit neurogenic inflammation, possibly by suppressing the release of neuropeptides from sensory nerves [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4